![molecular formula C14H10N2O3 B15066428 7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid CAS No. 95199-43-2](/img/structure/B15066428.png)
7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid: is a heterocyclic compound with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrimidine derivative with an isoquinoline derivative, followed by oxidation and cyclization steps . The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. It is studied for its interactions with biological macromolecules and its effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific structural features and the range of reactions it can undergo.
Propiedades
Número CAS |
95199-43-2 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
7-methyl-4-oxopyrimido[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-7-16-12(10-5-3-2-4-9(8)10)15-6-11(13(16)17)14(18)19/h2-7H,1H3,(H,18,19) |
Clave InChI |
FSAYVFCRNHULNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC=C(C2=O)C(=O)O)C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
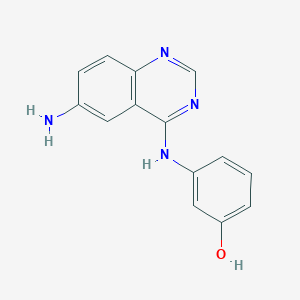
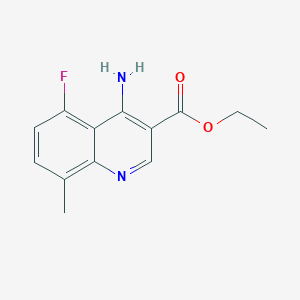
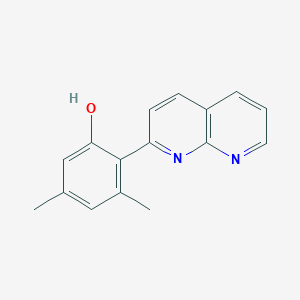
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
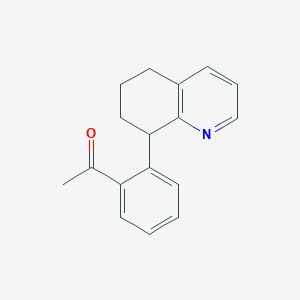
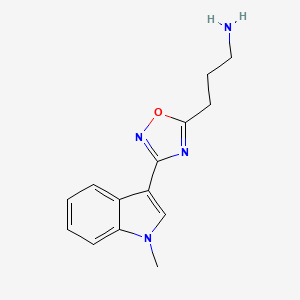


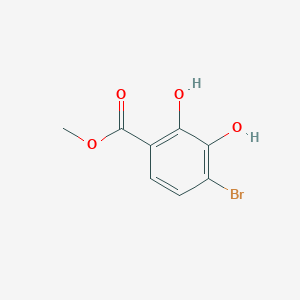


![[1]Benzothieno[3,2-b]quinolin-11(5H)-one](/img/structure/B15066420.png)

